An In-Depth Technical Guide to 4-Methyl Hippuric Acid-d7
An In-Depth Technical Guide to 4-Methyl Hippuric Acid-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhippuric acid-d7 is the deuterium-labeled form of 4-methylhippuric acid, a primary metabolite of xylene.[1][2] Due to its chemical and isotopic properties, it serves as an invaluable tool in analytical and clinical chemistry, particularly as an internal standard for the accurate quantification of its non-labeled counterpart in biological matrices.[3][4] This technical guide provides a comprehensive overview of 4-methylhippuric acid-d7, including its physicochemical properties, a detailed synthesis pathway, its role in xylene metabolism, and a complete experimental protocol for its use in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
A summary of the key quantitative data for 4-Methyl Hippuric Acid-d7 is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | References |
| Chemical Name | N-(4-Methylbenzoyl)glycine-d7 | [3] |
| Synonyms | p-Methylhippuric Acid-d7, p-Toluric Acid-d7, N-(4-Methyl-d3-benzoyl-d4)glycine | [3] |
| CAS Number | 1216588-60-1 | [3][5] |
| Molecular Formula | C₁₀H₄D₇NO₃ | [6] |
| Molecular Weight | 200.24 g/mol | [6] |
| Appearance | Off-White Solid | [7] |
| Melting Point | 163-165 °C (for non-labeled) | [7] |
| Purity (Isotopic) | ≥98% | [6] |
| Storage | Sealed in dry, Room Temperature | [7] |
Synthesis Protocol
The synthesis of 4-methylhippuric acid-d7 is typically achieved through the amide coupling of deuterated p-toluic acid and deuterated glycine. This method ensures high isotopic enrichment of the final product.
Diagram of Synthesis Pathway
Caption: Synthesis of 4-Methyl Hippuric Acid-d7.
Experimental Protocol
1. Activation of p-Toluic acid-d7:
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In a round-bottom flask, dissolve p-toluic acid-d7 in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a suitable amide coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
2. Amide Coupling Reaction:
-
In a separate flask, dissolve glycine-d2 in a suitable solvent, which may require the addition of a base to deprotonate the carboxylic acid and increase nucleophilicity of the amine.
-
Slowly add the solution of activated p-toluic acid-d7 to the glycine-d2 solution.
-
Allow the reaction to proceed at room temperature, typically for 2-4 hours, with continuous stirring.
3. Work-up and Purification:
-
Upon completion of the reaction, acidify the mixture with a dilute aqueous acid (e.g., 1M HCl) to protonate any remaining carboxylates.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-methylhippuric acid-d7.
Role in Xylene Metabolism and Exposure Monitoring
4-Methylhippuric acid is a biomarker for exposure to xylene. Xylene is metabolized in the liver, primarily through oxidation of one of the methyl groups, followed by conjugation with glycine to form methylhippuric acid, which is then excreted in the urine. The quantification of 4-methylhippuric acid in urine is a reliable method for assessing occupational and environmental exposure to xylene.
Diagram of Xylene Metabolism
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. p-Methylhippuric Acid | C10H11NO3 | CID 97479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
- 5. 4-Methyl Hippuric Acid-d7 | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. 4-METHYLHIPPURIC ACID | 27115-50-0 [chemicalbook.com]
